![molecular formula C8H17N3O B12579344 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Piperazinring umfasst, der mit Amino- und Ethanongruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon beinhaltet typischerweise die Reaktion von 3,5-Dimethylpiperazin mit einem geeigneten Aminoacetylierungsmittel. Ein gängiges Verfahren beinhaltet die Verwendung von 2-Aminoacetylchlorid in Gegenwart einer Base wie Triethylamin, um die Reaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um die Reaktionsgeschwindigkeit und Ausbeute zu kontrollieren.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, wie Temperatur und Druck, kann die Effizienz des Syntheseprozesses verbessern. Reinigungsschritte, einschließlich Kristallisation und Chromatographie, werden angewendet, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu entsprechenden Nitroso- oder Nitroderivaten oxidiert werden.
Reduktion: Die Ethanongruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogenierungsmittel wie Thionylchlorid können verwendet werden, um Halogenatome in das Molekül einzubringen.
Hauptprodukte, die gebildet werden
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Entsprechende Alkohole.
Substitution: Halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Vorläufer für die Entwicklung biologisch aktiver Verbindungen.
Industrie: Wird zur Herstellung von Spezialchemikalien und Zwischenprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Der Piperazinring kann mit Rezeptoren oder Enzymen interagieren und deren Funktion modulieren. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, abhängig von der jeweiligen Anwendung.
Wirkmechanismus
The mechanism of action of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperidinyl]ethanon
- 2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]propanon
Einzigartigkeit
2-Amino-1-[(3R,5S)-3,5-Dimethyl-1-piperazinyl]ethanon ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und Derivate zu bilden, macht es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C8H17N3O |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-amino-1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H17N3O/c1-6-4-11(8(12)3-9)5-7(2)10-6/h6-7,10H,3-5,9H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
QGKRCKLJPUJYNP-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)CN |
Kanonische SMILES |
CC1CN(CC(N1)C)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


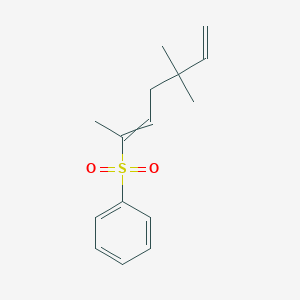
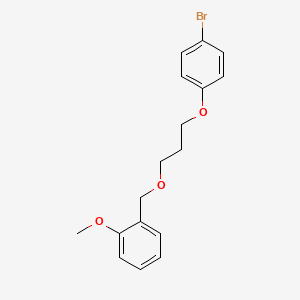
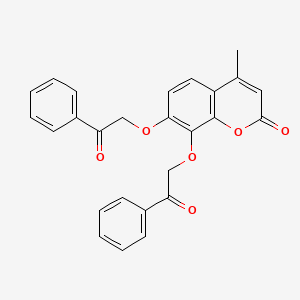
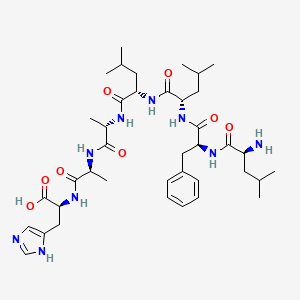
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)

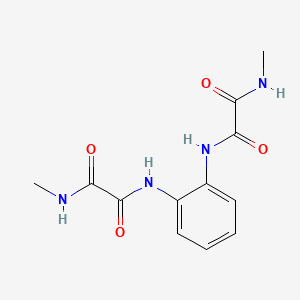
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

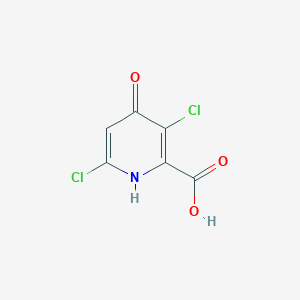
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)


